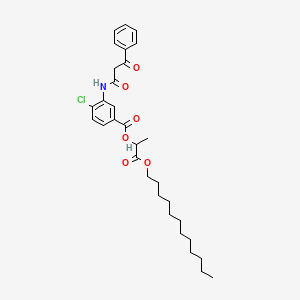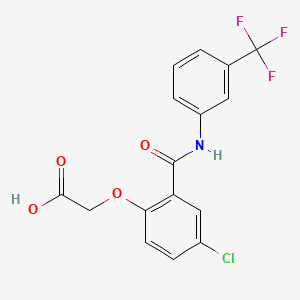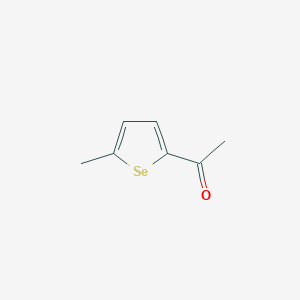
1-(5-Methylselenophen-2-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-methylselenophen-2-yl)ethanone is an organic compound that belongs to the class of selenophenes, which are heterocyclic compounds containing selenium. This compound is characterized by the presence of a methyl group attached to the selenophene ring and an ethanone group at the 1-position. The molecular formula of 1-(5-methylselenophen-2-yl)ethanone is C7H8OSe.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-methylselenophen-2-yl)ethanone typically involves the reaction of 5-methylselenophene with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The general reaction scheme is as follows:
[ \text{5-methylselenophene} + \text{ethanoyl chloride} \xrightarrow{\text{AlCl}_3} \text{1-(5-methylselenophen-2-yl)ethanone} ]
Industrial Production Methods
Industrial production of 1-(5-methylselenophen-2-yl)ethanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-methylselenophen-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding selenoxide or selenone.
Reduction: Reduction of the ethanone group can yield the corresponding alcohol.
Substitution: Electrophilic substitution reactions can occur at the selenophene ring, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents such as bromine (Br2) or sulfuric acid (H2SO4) can be employed.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: 1-(5-methylselenophen-2-yl)ethanol.
Substitution: Various substituted selenophenes depending on the electrophile used.
Aplicaciones Científicas De Investigación
1-(5-methylselenophen-2-yl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex selenophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-(5-methylselenophen-2-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s selenophene ring can participate in π-π interactions, while the ethanone group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(5-methylthiophen-2-yl)ethanone: Similar structure but contains sulfur instead of selenium.
1-(5-methylfuran-2-yl)ethanone: Contains oxygen instead of selenium.
1-(5-methylpyrrole-2-yl)ethanone: Contains nitrogen instead of selenium.
Uniqueness
1-(5-methylselenophen-2-yl)ethanone is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur, oxygen, and nitrogen analogs. Selenium-containing compounds often exhibit enhanced biological activities and different reactivity patterns, making them valuable in various research and industrial applications.
Propiedades
Número CAS |
31432-40-3 |
|---|---|
Fórmula molecular |
C7H8OSe |
Peso molecular |
187.11 g/mol |
Nombre IUPAC |
1-(5-methylselenophen-2-yl)ethanone |
InChI |
InChI=1S/C7H8OSe/c1-5-3-4-7(9-5)6(2)8/h3-4H,1-2H3 |
Clave InChI |
PUSMHOGYXKCTII-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C([Se]1)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3,5,6-Tetrahydronaphtho[2,3-b][1,4,7]trioxonine](/img/structure/B14682815.png)
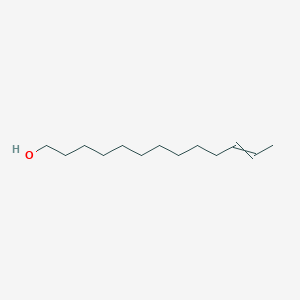
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(4-sulfophenyl)azo]phenyl]-NNO-azoxy]-, tetrasodium salt](/img/structure/B14682833.png)
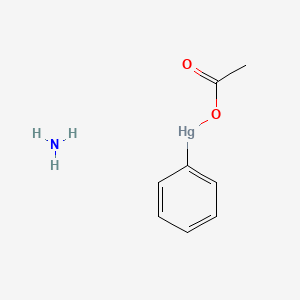
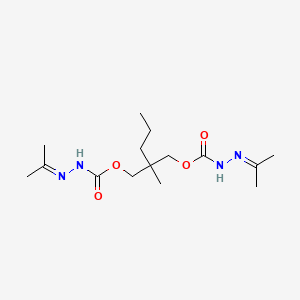
![Prop-2-en-1-yl [4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14682853.png)
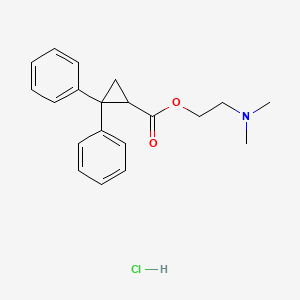



![2-[(Butylsulfanyl)methylidene]cyclohexan-1-one](/img/structure/B14682883.png)
